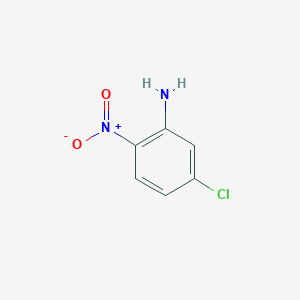

5-Chloro-2-nitroaniline

Description

Properties

IUPAC Name |

5-chloro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWXYZBQDNFULS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167604 | |

| Record name | 5-Chloro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1635-61-6 | |

| Record name | 5-Chloro-2-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1635-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/656XJM4CON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-nitroaniline (CAS: 1635-61-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-nitroaniline is a key chemical intermediate with the CAS number 1635-61-6. This yellow to orange crystalline solid is of significant interest in the pharmaceutical and chemical industries due to its versatile reactivity.[1][2] Its structure, featuring a chlorinated and nitrated benzene (B151609) ring attached to an amine group, makes it a valuable precursor for the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs) and dyes.[1][2] This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a focus on its role in drug development.

Core Properties of this compound

The physicochemical properties of this compound are critical for its handling, application in synthesis, and analytical characterization. A summary of these properties is presented below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1635-61-6 | [3] |

| Molecular Formula | C₆H₅ClN₂O₂ | [3][4] |

| Molecular Weight | 172.57 g/mol | [3] |

| Appearance | Yellow to orange crystalline solid/powder/chunks | [2] |

| Melting Point | 125-129 °C (decomposes) | [5] |

| Boiling Point | ~200 °C (rough estimate) | [5] |

| Solubility | Sparingly soluble in water; Soluble in chloroform, methanol (B129727), ethanol, acetone, and dimethylformamide.[6][7] | [6][7] |

| InChI | InChI=1S/C6H5ClN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2 | [3][4] |

| SMILES | Nc1cc(Cl)ccc1--INVALID-LINK--=O |

Spectroscopic Data

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| IR (Infrared) | Data available, specific peaks not detailed in search results. | [8] |

| ¹H NMR (Proton NMR) | Spectral data available in databases. | [8] |

| ¹³C NMR (Carbon NMR) | Spectral data available in databases. | [9] |

| Mass Spectrometry | Molecular Ion (m/z): 172. Key fragments at m/z 142 and 99. | [3] |

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful synthesis and purification of this compound.

Synthesis of this compound from 2,4-Dichloronitrobenzene (B57281)

This method involves the amination of 2,4-dichloronitrobenzene.

Materials:

-

2,4-Dichloronitrobenzene

-

Toluene

-

Liquid ammonia (B1221849)

-

Methanol (for crystallization)

-

Water

Procedure:

-

To a 3 L autoclave, add 2.46 mol of 2,4-dichloronitrobenzene and 7.72 mol of toluene.

-

Seal the autoclave and replace the air with nitrogen.

-

Introduce 14.1 mol of liquid ammonia into the autoclave.

-

Heat the mixture to 160°C and maintain the reaction for 8 hours.

-

Cool the autoclave to 40°C and carefully vent the excess ammonia.

-

Open the autoclave and transfer the resulting solid-liquid mixture to 800 mL of water.

-

Continue cooling the mixture to 10°C.

-

Filter the mixture to collect the solid product.

-

Wash the filter cake with water.

-

Recrystallize the crude product from methanol to obtain pure this compound. This process typically yields a product with a purity of around 99.5% and a melting point of 126-129°C.[10]

Purification of this compound

Recrystallization is a common method for purifying crude this compound.

Materials:

-

Crude this compound

-

Methanol

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold methanol.

-

Dry the crystals under vacuum.

Applications in Drug Development

This compound serves as a crucial starting material and intermediate in the synthesis of several important pharmaceutical compounds.

Synthesis of Fenbendazole (B1672488)

Fenbendazole is a broad-spectrum benzimidazole (B57391) anthelmintic used against gastrointestinal parasites. The synthesis of Fenbendazole from this compound involves a multi-step process.[11] A general workflow for this synthesis is outlined below.

Caption: Synthetic workflow for Fenbendazole from this compound.

A detailed experimental protocol for the synthesis of Fenbendazole from this compound is as follows:

-

Condensation: this compound is reacted with sodium thiophenolate in a suitable solvent such as n-propanol. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution, yielding 5-thiophenyl-2-nitroaniline.[12]

-

Reduction: The nitro group of 5-thiophenyl-2-nitroaniline is reduced to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation with Raney nickel.[12] This step produces 4-thiophenyl-o-phenylenediamine.

-

Cyclization: The resulting diamine is then cyclized to form the benzimidazole ring system of Fenbendazole. This is typically accomplished by reacting with a suitable reagent like N-(trichloromethyl) methyl carbamate.[12]

Synthesis of Sorafenib (B1663141) Analogues

Sorafenib is a kinase inhibitor drug approved for the treatment of certain types of cancer. This compound is a precursor to intermediates used in the synthesis of Sorafenib and its analogues.[13][14]

The general approach to synthesizing Sorafenib analogues involves the preparation of a key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, which is then reacted with an isocyanate derived from a substituted aniline, which can be synthesized from precursors like this compound.

Caption: General synthetic workflow for Sorafenib analogues.

The core of Sorafenib's mechanism of action is the inhibition of multiple kinases involved in tumor cell proliferation and angiogenesis.[1][15]

Caption: Simplified signaling pathways inhibited by Sorafenib.

Use in HIV-1 Inhibitor Synthesis

This compound and its derivatives are also utilized in the synthesis of novel compounds with potential anti-HIV activity. For instance, benzimidazolone analogues synthesized using this precursor have shown potent inhibitory activity against HIV-1 replication.[16] The mechanism of action for some of these inhibitors involves targeting the HIV-1 reverse transcriptase enzyme.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

| Hazard Statement | Description |

| H300+H310+H330 | Fatal if swallowed, in contact with skin or if inhaled. |

| H373 | May cause damage to organs through prolonged or repeated exposure. |

| H411 | Toxic to aquatic life with long lasting effects. |

Personal Protective Equipment (PPE):

-

Respiratory Protection: Approved respirator.

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Skin and Body Protection: Protective clothing.

Handling and Storage:

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust and aerosols.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a fundamentally important chemical intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its well-defined physical and chemical properties, along with established synthetic protocols, make it a valuable building block for researchers and drug development professionals. A thorough understanding of its properties, safe handling procedures, and synthetic utility is crucial for its effective and safe use in the laboratory and in industrial settings. The continued exploration of its reactivity is likely to lead to the development of new and innovative therapeutic agents.

References

- 1. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 1635-61-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C6H5ClN2O2 | CID 74218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound CAS#: 1635-61-6 [m.chemicalbook.com]

- 6. 5-Chloro 2 Nitroaniline, C6H5ClN2O2, 1635-61-6, 2 Nitro 5 Chloroaniline, 5 Chloro 2 Nitrobenzenamine [mallakchemicals.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound(1635-61-6) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Page loading... [wap.guidechem.com]

- 11. Fenbendazole synthesis - chemicalbook [chemicalbook.com]

- 12. CN113248445B - Synthesis method of fenbendazole - Google Patents [patents.google.com]

- 13. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation [mdpi.com]

- 14. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

Physicochemical properties of 5-Chloro-2-nitroaniline

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an important organic compound widely utilized as a synthetic intermediate in the pharmaceutical, dye, and veterinary medicine industries.[1][2][3] Its utility stems from its reactive nature, attributed to the presence of chloro, nitro, and amino functional groups on a benzene (B151609) ring.[2][4] This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and logical workflows to aid researchers in its application and analysis.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Synonyms: 2-Amino-4-chloronitrobenzene, 2-Nitro-5-chloroaniline, 3-Chloro-6-nitroaniline[5]

-

CAS Number: 1635-61-6[1]

-

Molecular Formula: C₆H₅ClN₂O₂[2]

-

Molecular Weight: 172.57 g/mol [6]

-

Chemical Structure:

Source: PubChem CID 74218

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, guiding its use in synthesis, and developing appropriate handling and storage procedures.

| Property | Value | Source(s) |

| Physical State | White to yellow to orange crystalline solid/powder/chunks.[2][4][7] | [2][4][7] |

| Melting Point | 125-129 °C (decomposes).[1][8][9] | [1][8][9] |

| Boiling Point | ~200-323.4 °C at 760 mmHg (rough estimate).[1][9] | [1][9] |

| Solubility | Sparingly soluble in water; Soluble in methanol (B129727), chloroform, ethanol, acetone, ethyl acetate, and dichloromethane.[2][4][6][8] | [2][4][6][8] |

| Density | ~1.5 g/cm³.[1][9] | [1][9] |

| pKa | -1.46 ± 0.25 (Predicted).[6] | [6] |

| LogP (Octanol/Water Partition Coefficient) | 2.93480.[9] | [9] |

| Refractive Index | ~1.628.[8][9] | [8][9] |

| Flash Point | 149.4 °C.[8][9] | [8][9] |

| Vapor Pressure | 8.7E-07 mmHg at 25°C.[9] | [9] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

| Spectrum Type | Key Features and Observations | Source(s) |

| ¹H NMR | Spectra available in CDCl₃.[10][11] | [10][11] |

| ¹³C NMR | Spectra available.[5] | [5] |

| Infrared (IR) | Conforms to structure. Spectra available via KBr wafer and ATR-Neat techniques.[5][7] | [5][7] |

| Mass Spectrometry (MS) | Mass of molecular ion: 172.[12] | [12] |

| Raman | FT-Raman spectra available.[5] | [5] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physicochemical properties and for the synthesis of the compound.

Synthesis of this compound

Two common synthetic routes are described below. The first is an ammonolysis reaction, and the second involves the nitration of a protected aniline.

Protocol 1: From 2,4-Dichloronitrobenzene (B57281) (Ammonolysis) [3][13]

-

Reaction Setup: Charge a 3 L autoclave with 2.46 mol of 2,4-dichloronitrobenzene and 7.72 mol of toluene.

-

Inerting: Seal the autoclave and replace the internal atmosphere with nitrogen gas.

-

Ammonolysis: Introduce 14.1 mol of liquid ammonia (B1221849) into the sealed autoclave.

-

Heating: Increase the temperature to 160°C and maintain the reaction for 8 hours.

-

Cooling and Quenching: Cool the mixture to 40°C, vent the excess ammonia, and open the autoclave. Transfer the resulting solid-liquid mixture into 800 mL of water.

-

Isolation: Continue cooling the aqueous mixture to 10°C and collect the solid product by filtration.

-

Washing: Wash the filter cake with water.

-

Purification: Recrystallize the solid from methanol to yield the pure this compound product. A typical yield is around 91.2% with a purity of 99.5%.[13]

Caption: Workflow for the synthesis of this compound via ammonolysis.

Protocol 2: From 3-Chloroaniline (B41212) (Formylation, Nitration, Hydrolysis) [14][15]

-

Formylation (Protection): Acylate 3-chloroaniline with formic acid in a suitable organic solvent (e.g., benzene) at reflux temperature for 1-1.5 hours to form N-(3-chlorophenyl)formamide.

-

Nitration: Treat the intermediate product with a mixture of nitric acid and acetic anhydride (B1165640) at -5 to 10°C for 2-2.5 hours. This step introduces the nitro group.[14]

-

Hydrolysis (Deprotection): Reflux the nitrated compound with a 20-25% sodium hydroxide (B78521) solution for 1-1.5 hours to hydrolyze the formyl group, yielding the final this compound product.[14]

Caption: Multi-step synthesis of this compound from 3-Chloroaniline.

Physicochemical Property Determination

The following are generalized protocols for determining key physicochemical properties.

Protocol 3: Melting Point Determination [16]

-

Sample Preparation: Finely powder a small, dry sample of this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., a Vernier Melt Station or similar device).

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (125-129°C). Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.

Protocol 4: Solubility Determination [17][18]

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, chloroform, hexane).

-

Sample Measurement: Add a small, measured amount of this compound (e.g., 10 mg) to a test tube.

-

Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously agitate the mixture (e.g., using a vortex mixer) for 1-2 minutes.

-

Observation: Visually inspect the solution for the presence of undissolved solid. If the solid dissolves completely, the compound is soluble. If it remains, it is insoluble or sparingly soluble.

-

Classification: The "like dissolves like" principle can be applied; the compound's solubility in polar and non-polar solvents provides insight into its overall polarity.[18]

Caption: Logical workflow for the identification of an organic compound.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of various high-value molecules:

-

Pharmaceuticals: It is a key intermediate in the synthesis of benzamide (B126) derivatives that act as histone deacetylase inhibitors and in the development of sorafenib (B1663141) analogues with potential anticancer properties.[1][4][8] It has also been used in synthesizing potent inhibitors of HIV-1 replication.[14]

-

Veterinary Drugs: It is used in the synthesis of Fenbendazole, an upgraded version of the veterinary drug Albendazole.[1][3]

-

Dye Synthesis: The compound is utilized in the manufacturing of various dyes.[2]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: Fatal if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure and is suspected of causing genetic defects. It is also toxic to aquatic life with long-lasting effects.[2]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[8] Keep in a dark place under an inert atmosphere at room temperature.[6]

-

Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Avoid contact with skin, eyes, and clothing. Do not breathe dust or fumes. Use appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.

References

- 1. This compound | 1635-61-6 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. This compound | C6H5ClN2O2 | CID 74218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 1635-61-6 [m.chemicalbook.com]

- 7. This compound, 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 5-Chloro 2 Nitroaniline, C6H5ClN2O2, 1635-61-6, 2 Nitro 5 Chloroaniline, 5 Chloro 2 Nitrobenzenamine [mallakchemicals.com]

- 9. guidechem.com [guidechem.com]

- 10. This compound(1635-61-6) 1H NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. This compound(1635-61-6) IR Spectrum [m.chemicalbook.com]

- 13. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]

- 14. This compound: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 15. CN1182104C - The chemical synthesis method of this compound - Google Patents [patents.google.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scribd.com [scribd.com]

- 18. youtube.com [youtube.com]

A Technical Guide to the Melting Point of 5-Chloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a focused examination of the melting point of 5-Chloro-2-nitroaniline (CAS No: 1635-61-6), a key intermediate in the synthesis of various pharmaceutical compounds. An accurate determination of the melting point is crucial for identity confirmation, purity assessment, and process control in drug development and manufacturing.

Physicochemical Data

This compound is a yellow to orange crystalline solid. Its melting point is a defining physical property used to characterize the substance. A sharp melting range typically indicates high purity, whereas a broad melting range often suggests the presence of impurities.

Reported Melting Point Data

The melting point of this compound has been reported by various chemical suppliers and databases. A summary of these values is presented below to provide a consolidated reference. The slight variations can be attributed to different analytical methods or purity levels of the samples tested.

| Reported Melting Point Range (°C) | Source |

| 127.0 - 129.0 °C | Tokyo Chemical Industry, YangZhou ShuangDing Chem Co.[1] |

| 126 - 129 °C | Fisher Scientific |

| 125 - 129 °C | ChemicalBook[2], Mallak Specialties[3], Sigma-Aldrich[4] |

The consensus from these sources indicates a melting point in the range of 125°C to 129°C . Some sources note that decomposition may occur at the melting point[2][4].

Experimental Protocol: Capillary Melting Point Determination

The most common and accessible method for determining the melting point of a crystalline solid in a research or quality control setting is the capillary method. This protocol outlines the standard procedure using a digital melting point apparatus.

Objective: To determine the melting range of a this compound sample.

Materials and Equipment:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp® or similar)

-

Spatula

-

Mortar and pestle

-

Watch glass

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. If necessary, dry the sample in a desiccator or a vacuum oven at an appropriate temperature below its melting point.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Using a spatula, crush the sample into a fine, uniform powder. If the crystals are large, use a mortar and pestle to gently grind them.

-

-

Capillary Tube Packing:

-

Invert a capillary tube and press the open end into the powdered sample until a small amount of material (2-3 mm in height) enters the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. Alternatively, drop the tube through a long glass tube onto the benchtop to facilitate packing. A densely packed sample is crucial for accurate heat transfer and observation.

-

-

Apparatus Setup:

-

Turn on the melting point apparatus and allow it to stabilize.

-

Set a plateau temperature approximately 10-15°C below the expected melting point (e.g., set to 115°C).

-

Insert the packed capillary tube into the designated slot in the heating block of the apparatus.

-

-

Melting Point Determination:

-

Set the ramp rate to a slow value, typically 1-2°C per minute. A slow heating rate is essential for accurately observing the melting transition.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting range (T1).

-

Continue heating and observing the sample.

-

Record the temperature at which the last solid crystal melts into a clear liquid. This is the upper limit of the melting range (T2).

-

The melting range is reported as T1 - T2.

-

-

Post-Analysis:

-

Allow the apparatus to cool down.

-

Dispose of the used capillary tube in the appropriate glass waste container.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the melting point as described in the protocol.

References

In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 5-Chloro-2-nitroaniline. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the expected spectral data, provides a robust experimental protocol for acquiring high-quality spectra, and visualizes the key relationships within the molecule and the experimental workflow.

Introduction to the ¹H NMR Analysis of this compound

This compound is a substituted aromatic amine of significant interest in synthetic organic chemistry and as a building block in the pharmaceutical industry. ¹H NMR spectroscopy is a powerful analytical technique for confirming the structure of this molecule by providing detailed information about the chemical environment, connectivity, and number of protons. The aromatic protons of this compound exhibit a distinct splitting pattern due to spin-spin coupling, which is further influenced by the electronic effects of the chloro, nitro, and amino substituents.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is typically recorded in deuterated solvents such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

Data Summary in Different Solvents

The following tables summarize the expected ¹H NMR spectral data for this compound in both DMSO-d₆ and CDCl₃.

Table 1: ¹H NMR Data of this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 7.95 | d | 9.1 | 1H |

| H-6 | 7.45 | d | 2.5 | 1H |

| H-4 | 6.88 | dd | 9.1, 2.5 | 1H |

| -NH₂ | 7.80 | s (br) | - | 2H |

Table 2: ¹H NMR Data of this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 8.15 | d | 9.2 | 1H |

| H-6 | 7.35 | d | 2.4 | 1H |

| H-4 | 6.75 | dd | 9.2, 2.4 | 1H |

| -NH₂ | 6.20 | s (br) | - | 2H |

Note: The chemical shifts of the amine (-NH₂) protons are broad (br) and their position can vary depending on the sample concentration and the presence of water.

Experimental Protocols

This section provides a detailed methodology for the preparation of a sample of this compound and the acquisition of its ¹H NMR spectrum.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of crystalline this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% (v/v) TMS as an internal standard.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the solid. If necessary, the sample can be gently warmed.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

¹H NMR Spectrum Acquisition

The following parameters are recommended for acquiring a high-quality ¹H NMR spectrum on a 400 MHz spectrometer:

-

Spectrometer Frequency: 400 MHz

-

Solvent: DMSO-d₆ or CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Spectral Width: 16 ppm (centered at approximately 6 ppm).

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 5 seconds to ensure full relaxation of the protons for accurate integration.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Receiver Gain: Adjust automatically.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

-

Peak Picking: Identify the chemical shift of each peak and determine the coupling constants for the multiplets.

Visualization of Molecular Structure and NMR Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure, the spin-spin coupling pathways, and a typical experimental workflow for the ¹H NMR analysis of this compound.

Caption: Molecular structure of this compound.

Caption: Spin-spin coupling pathways in this compound.

Caption: Experimental workflow for ¹H NMR analysis.

An In-Depth Technical Guide to the FT-IR Spectral Data Interpretation of 5-Chloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectral data for 5-Chloro-2-nitroaniline. The document details experimental protocols, presents a thorough interpretation of the spectral data, and includes visual aids to facilitate understanding of the molecular vibrations and analytical workflow.

Introduction to FT-IR Spectroscopy of this compound

This compound is an important intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. FT-IR spectroscopy is a powerful analytical technique for the identification and characterization of this compound by identifying its functional groups and overall molecular structure. The infrared spectrum of this compound is characterized by absorption bands arising from the vibrations of its constituent chemical bonds, including the N-H stretches of the amine group, the asymmetric and symmetric stretches of the nitro group, the C-Cl stretch, and various vibrations of the aromatic ring.

Experimental Protocols

The FT-IR spectrum of solid this compound can be obtained using several methods. The two most common techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a dry alkali halide matrix, typically KBr, and pressing it into a thin, transparent pellet.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 1-2 mg) is finely ground in an agate mortar and pestle.

-

Mixing: Approximately 100-200 mg of spectroscopic grade, dry KBr powder is added to the ground sample. The mixture is thoroughly ground until a fine, homogeneous powder is obtained.

-

Pellet Formation: The powdered mixture is transferred to a pellet die. The die is placed in a hydraulic press and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or translucent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a modern and rapid technique that requires minimal sample preparation. It is particularly useful for analyzing solid powders and films directly.

Methodology:

-

Instrument Setup: The ATR accessory, containing a high-refractive-index crystal (such as diamond or zinc selenide), is installed in the FT-IR spectrometer.

-

Background Scan: A background spectrum is collected with the clean, empty ATR crystal.

-

Sample Application: A small amount of this compound powder is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is used to ensure firm and uniform contact between the sample and the crystal surface.

-

Spectral Acquisition: The FT-IR spectrum of the sample is then recorded. The instrument's software automatically performs the ATR correction.

FT-IR Spectral Data of this compound

The FT-IR spectrum of this compound exhibits a series of absorption bands that are characteristic of its molecular structure. The quantitative data, compiled from various spectral databases, is summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3480 | Medium | Asymmetric N-H stretching of the primary amine (-NH₂) |

| ~3360 | Medium | Symmetric N-H stretching of the primary amine (-NH₂) |

| ~3100 | Weak | Aromatic C-H stretching |

| ~1630 | Strong | N-H scissoring (bending) of the primary amine (-NH₂) |

| ~1570 | Strong | Asymmetric NO₂ stretching of the nitro group |

| ~1500 | Strong | C=C aromatic ring stretching |

| ~1470 | Medium | C=C aromatic ring stretching |

| ~1340 | Strong | Symmetric NO₂ stretching of the nitro group |

| ~1260 | Medium | C-N stretching |

| ~1150 | Medium | In-plane C-H bending |

| ~820 | Strong | Out-of-plane C-H bending (related to substitution pattern) |

| ~740 | Medium | Out-of-plane C-H bending |

| ~680 | Medium | C-Cl stretching |

Interpretation of the FT-IR Spectrum

The interpretation of the FT-IR spectrum of this compound involves assigning the observed absorption bands to specific molecular vibrations.

-

N-H Vibrations: The two distinct bands observed at approximately 3480 cm⁻¹ and 3360 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group, respectively. The strong band around 1630 cm⁻¹ is attributed to the N-H scissoring (bending) vibration.

-

NO₂ Vibrations: The presence of the nitro group is confirmed by two strong absorption bands. The band at approximately 1570 cm⁻¹ corresponds to the asymmetric stretching of the N=O bond, while the band around 1340 cm⁻¹ is due to the symmetric stretching of the nitro group.

-

Aromatic Ring Vibrations: The weak absorption band around 3100 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic ring. The sharp peaks in the 1500-1470 cm⁻¹ region are due to the C=C stretching vibrations within the benzene (B151609) ring. The substitution pattern on the aromatic ring influences the out-of-plane C-H bending vibrations, which give rise to strong bands in the fingerprint region, such as the one observed around 820 cm⁻¹.

-

C-N and C-Cl Vibrations: The absorption band at approximately 1260 cm⁻¹ is assigned to the stretching vibration of the C-N bond. The band in the lower frequency region, around 680 cm⁻¹, is characteristic of the C-Cl stretching vibration.

Visualizing the Analytical Process and Molecular Vibrations

To further clarify the process of FT-IR spectral interpretation and the molecular characteristics of this compound, the following diagrams are provided.

Caption: Workflow for FT-IR Spectral Data Interpretation.

Caption: Key Functional Groups and Vibrational Modes.

Conclusion

The FT-IR spectrum of this compound provides a unique fingerprint that is highly useful for its identification and structural elucidation. By understanding the characteristic absorption frequencies of its functional groups, researchers, scientists, and drug development professionals can confidently verify the identity and purity of this important chemical intermediate. The combination of detailed experimental protocols, tabulated spectral data, and clear interpretation guidelines presented in this document serves as a valuable resource for the analysis of this compound using FT-IR spectroscopy.

Unveiling the Solid-State Architecture of 5-Chloro-2-nitroaniline: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of 5-Chloro-2-nitroaniline, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and structural determination.

Introduction

This compound (C₆H₅ClN₂O₂) is a significant building block in organic synthesis, particularly in the development of anthelmintic drugs and other therapeutic agents. Understanding its three-dimensional structure at the atomic level is crucial for comprehending its reactivity, physical properties, and potential interactions with biological targets. This guide focuses on the detailed crystal structure of this compound, which is known to crystallize in at least two polymorphic forms: a triclinic phase (space group P1) and an orthorhombic phase (space group Pna2₁).[1] This document presents a thorough examination of the well-characterized triclinic form and acknowledges the reported orthorhombic polymorph.

Synthesis and Crystallization

A reliable method for the synthesis of this compound involves a multi-step process commencing with 3-chloroaniline (B41212). The synthesis proceeds through formylation, nitration, and subsequent hydrolysis to yield the target compound.

Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution in methanol.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a three-step process starting from 3-chloroaniline:

-

Formylation: 3-chloroaniline is acylated using formic acid in an organic solvent.

-

Nitration: The resulting intermediate is nitrated using a mixture of nitric acid and acetic anhydride.

-

Hydrolysis: The nitro group is then introduced, and subsequent hydrolysis with sodium hydroxide (B78521) yields this compound.

A detailed, step-by-step laboratory procedure can be found in the cited literature.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of the triclinic phase of this compound was accomplished using single-crystal X-ray diffraction. The key experimental parameters are summarized in the table below.

Crystal Structure Analysis

Triclinic Phase (P1)

The crystal structure of the triclinic phase of this compound has been determined with high precision. The crystallographic data, data collection parameters, and refinement details are presented in the following tables for comprehensive review.

Table 1: Crystal Data and Structure Refinement for this compound (Triclinic, P1) [1]

| Parameter | Value |

| Empirical formula | C₆H₅ClN₂O₂ |

| Formula weight | 172.57 |

| Temperature | 295(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P1 |

| Unit cell dimensions | |

| a | 7.073(3) Å |

| b | 7.423(3) Å |

| c | 7.711(3) Å |

| α | 83.87(3)° |

| β | 81.98(3)° |

| γ | 62.24(3)° |

| Volume | 354.4(3) ų |

| Z | 2 |

| Density (calculated) | 1.617 Mg/m³ |

| Absorption coefficient | 0.481 mm⁻¹ |

| F(000) | 176 |

Table 2: Data Collection and Refinement Details for this compound (Triclinic, P1) [1]

| Parameter | Value |

| Diffractometer | Rigaku R-AXIS RAPID IP |

| Radiation source | Mo Kα |

| Theta range for data collection | 3.12 to 27.50° |

| Index ranges | -9≤h≤9, -9≤k≤9, -7≤l≤9 |

| Reflections collected | 3525 |

| Independent reflections | 1608 [R(int) = 0.041] |

| Completeness to theta = 27.50° | 99.0 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1608 / 0 / 120 |

| Goodness-of-fit on F² | 1.071 |

| Final R indices [I>2sigma(I)] | R1 = 0.0411, wR2 = 0.1084 |

| R indices (all data) | R1 = 0.0531, wR2 = 0.1221 |

| Largest diff. peak and hole | 0.381 and -0.213 e.Å⁻³ |

Molecular Geometry

The molecular structure of this compound in the triclinic phase is essentially planar. The intramolecular hydrogen bonding between one of the amine hydrogens and an oxygen atom of the nitro group contributes to this planarity. The key bond lengths and angles are summarized in the table below.

Table 3: Selected Bond Lengths (Å) and Angles (°) for this compound (Triclinic, P1) [1]

| Bond | Length (Å) | Angle | **Degree (°) |

| Cl(1)-C(5) | 1.737(2) | N(2)-C(2)-C(1) | 119.5(2) |

| O(1)-N(2) | 1.228(2) | N(2)-C(2)-C(3) | 119.2(2) |

| O(2)-N(2) | 1.229(2) | C(1)-C(2)-C(3) | 121.3(2) |

| N(1)-C(1) | 1.352(2) | C(4)-C(3)-C(2) | 119.0(2) |

| N(2)-C(2) | 1.431(2) | C(3)-C(4)-C(5) | 121.4(2) |

| C(1)-C(6) | 1.411(3) | C(4)-C(5)-C(6) | 118.8(2) |

| C(1)-C(2) | 1.416(3) | C(4)-C(5)-Cl(1) | 119.3(2) |

| C(2)-C(3) | 1.378(3) | C(6)-C(5)-Cl(1) | 121.9(2) |

| C(3)-C(4) | 1.375(3) | C(1)-C(6)-C(5) | 121.3(2) |

| C(4)-C(5) | 1.381(3) | O(1)-N(2)-O(2) | 123.3(2) |

| C(5)-C(6) | 1.381(3) | O(1)-N(2)-C(2) | 118.6(2) |

| O(2)-N(2)-C(2) | 118.1(2) |

Visualizations

To elucidate the experimental and logical workflows, the following diagrams have been generated using Graphviz.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, with a focus on its triclinic polymorph. The presented data, including unit cell parameters, bond lengths, and angles, offer a precise model of its solid-state architecture. The outlined experimental protocols for synthesis and single-crystal X-ray diffraction provide a basis for the reproduction and further investigation of this important pharmaceutical intermediate. Further research to fully characterize the orthorhombic phase would be a valuable contribution to the understanding of the polymorphic landscape of this compound.

References

An In-depth Technical Guide to 5-Chloro-2-nitroaniline

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 5-Chloro-2-nitroaniline, a key intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound, with the CAS number 1635-61-6, is a substituted aniline (B41778) that appears as a yellow to orange solid.[1][2] It is a crucial building block in the synthesis of various organic compounds.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅ClN₂O₂ | [4][5][6] |

| Molecular Weight | 172.57 g/mol | [4][7] |

| Appearance | Yellow to orange solid/chunks | [1] |

| Melting Point | 125-129 °C | [1] |

| Boiling Point | 323.4 °C | [1] |

| Density | 1.494 g/cm³ | [1] |

| Flash Point | 149.4 °C | [1] |

| Solubility | Soluble in water, chloroform, and methanol (B129727) | [1] |

| InChI Key | ZCWXYZBQDNFULS-UHFFFAOYSA-N | [5][7] |

| CAS Number | 1635-61-6 | [4][5][8] |

Synthesis Protocols

Several synthetic routes for this compound have been reported. A common and high-yield method involves the amination of 2,4-dichloronitrobenzene (B57281).[3][9] Another approach utilizes 3-chloroaniline (B41212) as the starting material, which undergoes formylation, nitration, and hydrolysis.[10][11]

Detailed Experimental Protocol: Synthesis from 2,4-Dichloronitrobenzene [3][9]

This protocol describes the synthesis of this compound via the amination of 2,4-dichloronitrobenzene.

Materials:

-

2,4-Dichloronitrobenzene (2.46 mol)

-

Toluene (B28343) (7.72 mol)

-

Liquid ammonia (B1221849) (14.1 mol)

-

Methanol

-

Water

-

3 L Autoclave

-

Standard laboratory glassware

Procedure:

-

Add 2.46 mol of 2,4-dichloronitrobenzene and 7.72 mol of toluene to a 3 L autoclave.

-

Seal the autoclave and replace the internal atmosphere with nitrogen.

-

Introduce 14.1 mol of liquid ammonia into the sealed autoclave.

-

Heat the reaction mixture to 160°C and maintain this temperature for 8 hours.

-

After the reaction is complete, cool the autoclave to 40°C and vent the excess ammonia.

-

Transfer the resulting solid-liquid mixture to 800 mL of water.

-

Cool the aqueous mixture to 10°C and collect the solid product by filtration.

-

Wash the filter cake with water.

-

Recrystallize the crude solid from methanol to yield pure this compound (388 g, 91.2% yield).[3][9]

Figure 1: Synthesis of this compound

A flowchart illustrating the synthesis of this compound.

Analytical and Spectroscopic Data

The characterization of this compound is typically performed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[8]

-

Column: Newcrom R1

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[8]

-

This method is scalable and can be adapted for preparative separation to isolate impurities.[8]

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum of this compound has been recorded.[7][12][13]

-

¹³C NMR: The carbon-13 NMR data is also available.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.[7][14]

-

Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound.[7][14]

Applications in Research and Development

This compound serves as a vital intermediate in the synthesis of various commercially important products.

-

Pharmaceuticals: It is a key precursor in the production of anthelmintic drugs such as Fenbendazole and Febantel.[6][9]

-

Histone Deacetylase (HDAC) Inhibitors: It is used as a reagent to synthesize benzamide (B126) derivatives that act as histone deacetylase inhibitors.[4]

-

Dyes and Polymers: This compound is also utilized in the synthesis of dyes and high refractive index polyaromatic films.[2]

Figure 2: Applications of this compound

A diagram showing the main applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.[15][16]

-

Hazards: It is fatal if swallowed, in contact with skin, or if inhaled.[7] It may cause damage to organs through prolonged or repeated exposure.[16] Absorption into the body can lead to cyanosis.[15]

-

Personal Protective Equipment (PPE): Wear protective eyeglasses or chemical safety goggles, appropriate gloves, and protective clothing.[15][16] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.[16]

-

Handling: Use only in a chemical fume hood.[15] Minimize dust generation and accumulation.[15][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[15][16]

References

- 1. 5-Chloro 2 Nitroaniline, C6H5ClN2O2, 1635-61-6, 2 Nitro 5 Chloroaniline, 5 Chloro 2 Nitrobenzenamine [mallakchemicals.com]

- 2. guidechem.com [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. 5-Chloro-2-Nitro Aniline - High Quality at Attractive Price - Trusted Manufacturer from Ankleshwar, India [niksanpharmaceutical.co.in]

- 7. This compound | C6H5ClN2O2 | CID 74218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]

- 10. This compound: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 11. CN1182104C - The chemical synthesis method of this compound - Google Patents [patents.google.com]

- 12. This compound(1635-61-6) 1H NMR [m.chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. This compound(1635-61-6) IR Spectrum [m.chemicalbook.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

The Advent of a Versatile Intermediate: A Technical Guide to the Synthesis and History of 5-Chloro-2-nitroaniline

For Immediate Release

[Shanghai, China] – 5-Chloro-2-nitroaniline, a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, dyes, and agrochemicals, has a rich history rooted in the expansion of industrial chemistry. This technical guide delves into the discovery, historical evolution, and detailed synthetic protocols of this crucial chemical compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The emergence of this compound is closely tied to the burgeoning dye industry in the early 20th century. While a specific individual is not definitively credited with its initial discovery, its synthesis arose from systematic investigations into substituted aromatic amines for the development of novel dyestuffs.[1] Early methods likely involved the nitration of chloroaniline derivatives under controlled acidic conditions.[1] Over the decades, its significance has expanded beyond dyes, with modern applications in the synthesis of pharmaceuticals like the anthelmintic drug Fenbendazole, an upgraded version of Albendazole.[2][3] It is also a key component in the synthesis of inhibitors for cancer therapeutics and HIV-1 replication.[4]

Synthetic Methodologies: An Overview

Several synthetic routes for this compound have been developed, each with distinct advantages concerning yield, purity, and industrial scalability. The most prevalent methods commence with either m-dichlorobenzene or 3-chloroaniline (B41212).

Synthesis from m-Dichlorobenzene

A widely employed industrial method involves the nitration of m-dichlorobenzene to form 2,4-dichloronitrobenzene (B57281), followed by selective amination.

Experimental Protocol: Nitration of m-Dichlorobenzene

-

To a 250 mL three-necked flask, add 0.68 mol of m-dichlorobenzene.

-

Prepare a nitrating mixture by slowly adding 0.701 mol of 95% nitric acid to 0.714 mol of concentrated sulfuric acid, followed by cooling.

-

Cool the flask containing m-dichlorobenzene in an ice bath to below 20°C.

-

Slowly add the nitrating mixture to the m-dichlorobenzene, maintaining the reaction temperature between 35-45°C.

-

After the addition is complete, continue the reaction at 45°C for 1 hour.

-

Separate the acid layer and wash the organic layer with water and a mild alkali to obtain crude 2,4-dichloronitrobenzene.

-

Recrystallize the crude product from 95% ethanol (B145695) to yield purified 2,4-dichloronitrobenzene.[2][3]

Experimental Protocol: Amination of 2,4-Dichloronitrobenzene

-

In a 3 L autoclave, combine 2.46 mol of 2,4-dichloronitrobenzene and 7.72 mol of toluene.

-

Seal the autoclave and replace the air with nitrogen.

-

Introduce 14.1 mol of liquid ammonia (B1221849).

-

Heat the mixture to 160°C and maintain the reaction for 8 hours.[2]

-

Cool the autoclave to 40°C, vent the excess ammonia, and transfer the solid-liquid mixture to 800 mL of water.

-

Continue cooling to 10°C and filter the mixture to collect the filter cake.

-

Wash the filter cake with water.

-

Recrystallize the solid from methanol (B129727) to obtain pure this compound.[2]

A variation of this process involves reacting 2,4-dichloro-1-nitrobenzene with a mixture of aqueous and gaseous ammonia at elevated temperatures and pressures.[5] Another patented method utilizes nitrogen dioxide as the nitrating agent instead of the traditional nitric acid-sulfuric acid mixture to reduce acid waste.[6]

Synthesis Pathway from m-Dichlorobenzene

Caption: Reaction scheme for the synthesis of this compound starting from m-dichlorobenzene.

Synthesis from 3-Chloroaniline

An alternative approach begins with 3-chloroaniline, involving a three-step process of formylation, nitration, and hydrolysis.[7] This method offers good control over reaction conditions and product purity.[4]

Experimental Protocol: Synthesis from 3-Chloroaniline

-

Formylation: Reflux a mixture of 3-chloroaniline and formic acid in a suitable organic solvent (e.g., benzene) for 1-1.5 hours to protect the amino group.

-

Nitration: Cool the resulting formyl derivative to -5 to 10°C and add a mixture of nitric acid and acetic anhydride. Stir the reaction for 2.0-2.5 hours.

-

Hydrolysis: Add the nitrated intermediate to a 20-25% sodium hydroxide (B78521) solution and reflux for 1-1.5 hours to remove the formyl group and yield this compound.[4]

Synthesis Pathway from 3-Chloroaniline

Caption: Multi-step synthesis of this compound from 3-chloroaniline.

Quantitative Data Summary

The efficiency of the synthesis of this compound and its precursors is critical for industrial applications. The following tables summarize the reported quantitative data for the key reaction steps.

Table 1: Synthesis of 2,4-Dichloronitrobenzene from m-Dichlorobenzene

| Parameter | Value | Reference |

| Starting Material | m-Dichlorobenzene | [2][3] |

| Reagents | Conc. H₂SO₄, 95% HNO₃ | [2][3] |

| Reaction Temperature | 35-45°C | [2][3] |

| Reaction Time | 1 hour | [2][3] |

| Total Yield | 91.1% | [2][3] |

| Purity | 99.2% (by chromatography) | [2] |

Table 2: Synthesis of this compound from 2,4-Dichloronitrobenzene

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichloronitrobenzene | [2] |

| Reagents | Liquid Ammonia, Toluene | [2] |

| Reaction Temperature | 160°C | [2] |

| Reaction Time | 8 hours | [2] |

| Yield | 91.2% | [2] |

| Purity | 99.5% (liquid phase) | [2] |

| Melting Point | 126-129°C | [2] |

Table 3: Synthesis of this compound from 3-Chloroaniline

| Parameter | Value | Reference |

| Starting Material | 3-Chloroaniline | [7] |

| Key Steps | Formylation, Nitration, Hydrolysis | [7] |

| Total Yield | > 60% | [7] |

| Product Purity | > 98% | [7] |

Conclusion

From its origins in the quest for new colors to its current role as a vital building block in life-saving medicines, this compound exemplifies the evolution of applied chemistry. The synthetic routes detailed herein, refined over a century of research, provide efficient and high-yielding pathways to this indispensable chemical intermediate. Continued innovation in these synthetic processes will be crucial in supporting the ongoing development of novel pharmaceuticals and advanced materials.

References

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]

- 4. This compound: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 5. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]

- 6. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

- 7. CN1182104C - The chemical synthesis method of this compound - Google Patents [patents.google.com]

Spectroscopic Profile of 5-Chloro-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-nitroaniline is a key chemical intermediate in the synthesis of various pharmaceutical compounds, dyes, and other organic molecules.[1] Its chemical formula is C₆H₅ClN₂O₂ and it has a molecular weight of 172.57 g/mol .[1] Accurate and comprehensive spectroscopic characterization is crucial for its quality control, impurity profiling, and ensuring its suitability for downstream applications. This technical guide provides an in-depth overview of the spectroscopic properties of this compound, including data from Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols are also provided to facilitate the replication of these analyses in a laboratory setting.

Molecular Structure and Key Properties

The molecular structure of this compound, with the IUPAC name 5-chloro-2-nitrobenzenamine, is characterized by a benzene (B151609) ring substituted with a chlorine atom, a nitro group, and an amino group.[1]

Caption: 2D representation of the this compound molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3483 | N-H Stretching (asymmetric) |

| 3370 | N-H Stretching (symmetric) |

| 1620 | N-H Bending |

| 1570 | C=C Aromatic Ring Stretching |

| 1508 | N-O Stretching (asymmetric) |

| 1335 | N-O Stretching (symmetric) |

| 810 | C-H Bending (out-of-plane) |

| 740 | C-Cl Stretching |

Table 2: UV-Vis Spectral Data

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| 244 nm, 412 nm | Not Reported | DMSO |

Note: A study involving the crystal growth of this compound reported UV-Vis analysis in DMSO, however, specific molar absorptivity values were not provided.[2]

Table 3: ¹H NMR Spectral Data (300 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.95 | d | 1H | Ar-H |

| 7.25 | s | 2H | -NH₂ |

| 7.15 | dd | 1H | Ar-H |

| 6.85 | d | 1H | Ar-H |

Table 4: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 149.8 | C-NH₂ |

| 138.5 | C-NO₂ |

| 130.5 | Ar-C |

| 125.6 | Ar-C |

| 119.5 | C-Cl |

| 118.8 | Ar-C |

Table 5: Mass Spectrometry (GC-MS) Data

| m/z | Relative Intensity | Assignment |

| 172 | High | [M]⁺ (Molecular Ion) |

| 142 | Moderate | [M-NO]⁺ |

| 126 | Moderate | [M-NO₂]⁺ |

| 99 | Moderate | [M-NO₂-HCN]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

General Experimental Workflow

References

Quantum Chemical Studies of 5-Chloro-2-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-nitroaniline (5C2NA) is an important organic intermediate used in the synthesis of a variety of compounds, including pharmaceuticals and dyes.[1] Its molecular structure, characterized by an aniline (B41778) ring substituted with both a chloro and a nitro group, gives rise to interesting electronic and spectroscopic properties. Understanding these properties at a quantum chemical level is crucial for predicting its reactivity, stability, and potential applications. This guide provides a comprehensive overview of the quantum chemical studies of this compound, summarizing key data and outlining the computational methodologies employed in its analysis. While detailed computational studies specifically for this compound are not extensively published, this guide synthesizes available experimental data with established computational protocols for closely related aniline derivatives to offer a thorough understanding.

Molecular Structure and Geometry

The molecular structure of this compound has been determined experimentally through single-crystal X-ray diffraction. The compound crystallizes in different phases, including a non-centrosymmetric orthorhombic phase (Pna21) and a centrosymmetric triclinic phase (P1).[2] The planarity of the molecule is a key structural feature, with adjacent molecules in the crystal lattice linked by hydrogen bonds.[2]

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are used to optimize the molecular geometry in the gas phase, providing theoretical bond lengths and angles. These calculated parameters are then compared with experimental X-ray diffraction data to validate the accuracy of the computational model.

Table 1: Experimental Crystal Data for this compound (Triclinic Phase) [2]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.073 (3) |

| b (Å) | 7.423 (3) |

| c (Å) | 7.711 (3) |

| α (°) | 83.87 (3) |

| β (°) | 81.98 (3) |

| γ (°) | 62.24 (3) |

| Volume (ų) | 354.4 (3) |

| Z | 2 |

Computational Workflow

The theoretical investigation of this compound's properties follows a standardized computational workflow. This process begins with the optimization of the molecular geometry, followed by frequency calculations to ensure the structure is at a true energy minimum. Subsequent calculations can then be performed to determine electronic properties.

Caption: A typical workflow for the quantum chemical analysis of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Experimental spectra of this compound have been recorded and are characterized by specific vibrational modes.[3] Quantum chemical calculations are instrumental in assigning these experimental bands to specific atomic motions.

Table 2: Key Experimental FT-IR Vibrational Frequencies for this compound [3]

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 3491, 3379 | N-H stretching | Asymmetric and symmetric stretching of the amino group |

| 1628 | N-H bending | Scissoring mode of the amino group |

| 1560 | NO₂ stretching | Asymmetric stretching of the nitro group |

| 801 | N-H bending | Out-of-plane bending of the amino group |

Experimental and Computational Protocols

Synthesis

This compound can be synthesized through a multi-step process that involves the acylation of 3-chloroaniline (B41212) with formic acid, followed by nitrification using nitric acid and acetic anhydride, and subsequent hydrolysis with sodium hydroxide.[1]

Spectroscopic Measurements

Experimental FT-IR spectra are typically recorded using a spectrometer in the range of 400-4000 cm⁻¹.[3] For solid samples, the KBr pellet technique is commonly employed.

Computational Methods

While a specific, detailed computational study for this compound is not prevalent in the searched literature, the methodologies applied to its isomers and other substituted anilines are well-established.[4][5][6]

-

Software: All quantum chemical calculations are typically performed using the Gaussian suite of programs.[7]

-

Method: The Density Functional Theory (DFT) method, specifically Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP), is widely used.[4][6]

-

Basis Set: A common and effective basis set for such molecules is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[4][6]

-

Geometry Optimization: The molecular geometry is optimized without any symmetry constraints to find the global minimum on the potential energy surface.

-

Vibrational Analysis: Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization. This confirms that the optimized structure is a true minimum (no imaginary frequencies) and allows for the simulation of IR and Raman spectra. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.[4]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity.

Caption: Relationship between HOMO, LUMO, and the energy gap in a molecule.

For substituted anilines, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO is often associated with the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer.

Table 3: Key Electronic Properties Derived from HOMO-LUMO Energies

| Property | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic power. |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution, bonding interactions, and charge transfer within the molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. In molecules like this compound, significant stabilization energies are expected for the delocalization of lone pair electrons from the nitrogen and oxygen atoms to the antibonding orbitals of the aromatic ring, which is indicative of intramolecular charge transfer.

Conclusion

The quantum chemical study of this compound, through a combination of experimental data and theoretical calculations, provides a fundamental understanding of its structural, vibrational, and electronic properties. While a dedicated, all-encompassing computational paper on this specific molecule is yet to be widely published, the methodologies are well-established from studies on its isomers and related compounds. DFT calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, are a reliable tool for predicting its geometry, vibrational spectra, and reactivity descriptors. This theoretical framework, validated by experimental X-ray and FT-IR data, is invaluable for researchers in the fields of chemistry, materials science, and drug development, enabling the rational design of new materials and pharmaceuticals based on the this compound scaffold.

References

- 1. This compound: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amin ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01469F [pubs.rsc.org]

5-Chloro-2-nitroaniline: An In-Depth Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS and institutional safety guidelines before handling 5-Chloro-2-nitroaniline.

Executive Summary

This compound (CAS No. 1635-61-6) is a yellow to orange crystalline solid widely used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] While valuable in chemical synthesis, this compound presents significant health and safety concerns. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2][3] There is also evidence suggesting it may cause damage to organs through prolonged or repeated exposure and is suspected of causing genetic defects.[4] Furthermore, it is toxic to aquatic life with long-lasting effects.[5] This guide provides a comprehensive overview of the available health and safety information, including toxicological data, handling procedures, and emergency protocols, to ensure its safe use in a research and development setting.

Hazard Identification and Classification

This compound is classified as a highly hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data from multiple suppliers.[2]

Table 1: GHS Hazard Classification [2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed |

| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled |

| Specific Target Organ Toxicity, Repeated Exposure | 2 | H373: May cause damage to organs (blood, hematopoietic system) through prolonged or repeated exposure.[6] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[4] |

| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects. |

The primary health hazards are associated with its high acute toxicity and the potential for methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood, leading to cyanosis (a bluish discoloration of the skin).[7]

Toxicological Information

Detailed toxicological studies on this compound are not widely available in public literature. Much of the understanding is derived from its GHS classification and data from structurally related compounds.

Acute Toxicity

While classified as fatal via oral, dermal, and inhalation routes, specific median lethal dose (LD50) and lethal concentration (LC50) values for this compound are not consistently reported. One Safety Data Sheet explicitly states "LD50/LC50: Not available".[7] For context, data for related isomers are presented below. It is crucial to note that these values are for different, albeit structurally similar, compounds and should be used for informational purposes only.

Table 2: Acute Toxicity Data for Chloro-nitroaniline Isomers

| Compound | CAS No. | Test Species | Route | LD50 Value | Reference |

| 4-Chloro-2-nitroaniline | 89-63-4 | Rat | Oral | 400 mg/kg | [8] |

| 2-Chloro-5-nitroaniline | 6283-25-6 | Rat | Oral | 2015 mg/kg | [9] |

| This compound | 1635-61-6 | N/A | Oral | Data not available | [7] |

| This compound | 1635-61-6 | N/A | Dermal | Data not available | [7] |

| This compound | 1635-61-6 | N/A | Inh. | Data not available | [7] |

Sub-chronic Toxicity and Other Effects

-

Skin and Eye Irritation: May cause skin and eye irritation.[7]

-

Sensitization: Prolonged or repeated contact may lead to skin sensitization.[1]

-